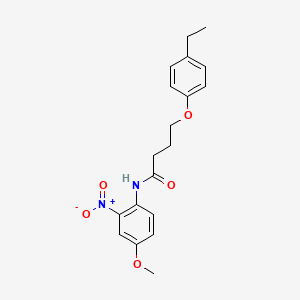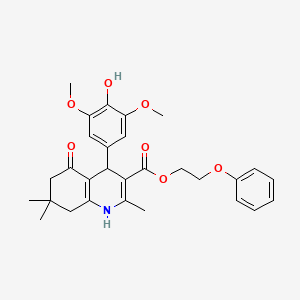
4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "ENB" and is a synthetic molecule that belongs to the class of selective estrogen receptor modulators (SERMs). ENB has been extensively studied for its ability to selectively target estrogen receptors and modulate their activity, making it a promising candidate for various research applications.
作用机制
The mechanism of action of ENB is based on its ability to selectively target estrogen receptors and modulate their activity. ENB acts as an agonist or antagonist depending on the tissue and receptor subtype, making it a versatile molecule for research applications. ENB has been shown to selectively target estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are known to play important roles in various physiological processes.
Biochemical and Physiological Effects:
ENB has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that ENB can modulate the expression of various genes involved in cell growth, differentiation, and apoptosis. ENB has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
ENB has several advantages for use in laboratory experiments. It is a synthetic molecule that can be easily synthesized and purified, making it readily available for research purposes. ENB is also highly selective for estrogen receptors, allowing for precise modulation of their activity. However, ENB has some limitations as well. It has a relatively short half-life, which may limit its effectiveness in certain experimental conditions. Additionally, ENB may have off-target effects that need to be carefully considered when designing experiments.
未来方向
There are several potential future directions for research on ENB. One promising area is in the development of new cancer therapies. ENB has shown promising results in preclinical studies and may be a viable candidate for clinical trials. Another potential area of research is in the treatment of inflammatory diseases. ENB has been shown to have anti-inflammatory effects, and further research may elucidate its potential in this area. Additionally, ENB may have applications in the field of regenerative medicine, where it could be used to modulate stem cell differentiation and promote tissue repair.
合成方法
The synthesis of ENB involves a multi-step process that begins with the reaction of 4-ethylphenol and 4-nitrophenol to form 4-(4-ethylphenoxy)-2-nitrophenol. This intermediate is then subjected to a reduction reaction using sodium borohydride to form 4-(4-ethylphenoxy)-2-aminophenol. Finally, this compound is reacted with butyryl chloride to form the desired product, 4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide.
科学研究应用
ENB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer biology, where ENB has been shown to have potent anti-tumor effects. Studies have demonstrated that ENB can selectively target estrogen receptors in cancer cells and induce cell death, making it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-3-14-6-8-15(9-7-14)26-12-4-5-19(22)20-17-11-10-16(25-2)13-18(17)21(23)24/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDCDCOCWRJXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one oxime](/img/structure/B4881620.png)
![3-(methylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4881632.png)
![1-benzyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B4881643.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4881651.png)
![ethyl 5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4881656.png)
![1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B4881662.png)
![1,3,8,10-tetramethyl-5,12-diphenyl-7,14-dioxa-4,5,11,12-tetraazatetracyclo[6.6.1.0~2,6~.0~9,13~]pentadeca-2(6),3,9(13),10-tetraene](/img/structure/B4881664.png)
![N,N-dibutyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4881670.png)



![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4881691.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B4881694.png)